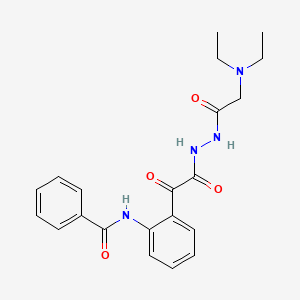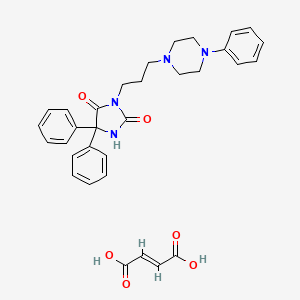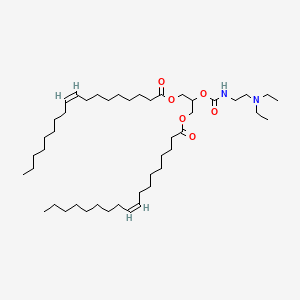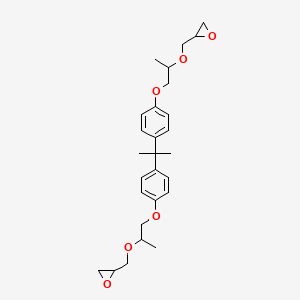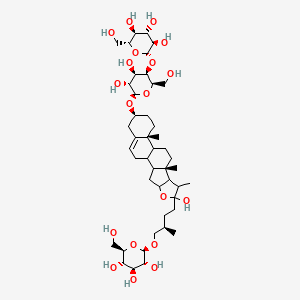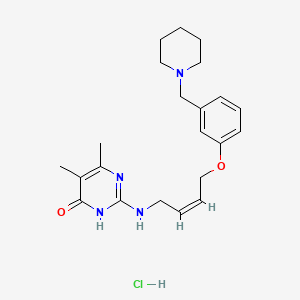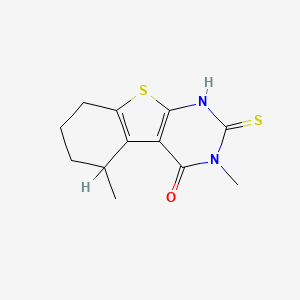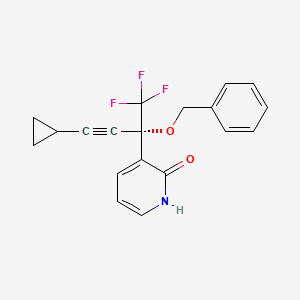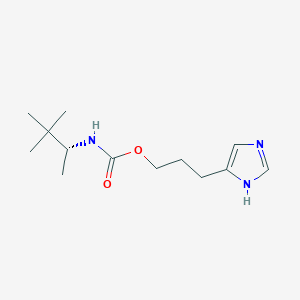
A2RZ9Upc7D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FUB-594 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of FUB-594 is synthesized using a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modification: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of FUB-594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
FUB-594 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products.
科学研究应用
FUB-594 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: It is used in biological research to investigate the effects of synthetic cannabinoids on cellular processes and receptor interactions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
FUB-594 exerts its effects by binding to cannabinoid receptors in the body, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, FUB-594 activates signaling pathways that lead to its effects on the body.
相似化合物的比较
Similar Compounds
ADB-FUBINACA: Another synthetic cannabinoid receptor agonist with similar properties.
AMB-FUBINACA: A synthetic cannabinoid receptor agonist known for its high potency.
Uniqueness
FUB-594 is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
457074-02-1 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-yl)propyl N-[(2R)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChI 键 |
RVNLVECYTMCMTN-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
规范 SMILES |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


